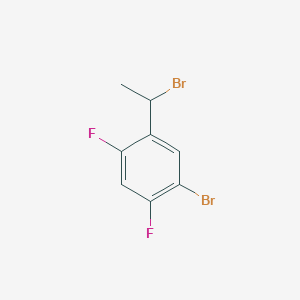

1-Bromo-5-(1-bromoethyl)-2,4-difluorobenzene

Description

1-Bromo-5-(1-bromoethyl)-2,4-difluorobenzene (C₈H₆Br₂F₂) is a halogenated aromatic compound featuring a bromine atom at position 1 of the benzene ring, a 1-bromoethyl substituent at position 5, and fluorine atoms at positions 2 and 3. This compound is of interest in organic synthesis due to its multiple reactive sites, which make it a versatile intermediate for pharmaceuticals, agrochemicals, and materials science applications. Its commercial availability (e.g., Lab-Chemicals.Com ) underscores its utility in research and industrial settings.

Properties

IUPAC Name |

1-bromo-5-(1-bromoethyl)-2,4-difluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2F2/c1-4(9)5-2-6(10)8(12)3-7(5)11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILPFKVLJFXECC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1F)F)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-5-(1-bromoethyl)-2,4-difluorobenzene typically involves the bromination of 2,4-difluorotoluene. The process can be carried out using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide. The reaction conditions include maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve a similar bromination process but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-5-(1-bromoethyl)-2,4-difluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction of the bromine atoms can lead to the formation of the corresponding hydrocarbons.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or ammonia in solvents like ethanol or dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of hydrocarbons.

Scientific Research Applications

1-Bromo-5-(1-bromoethyl)-2,4-difluorobenzene has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical structure.

Materials Science: Utilized in the preparation of advanced materials with specific properties such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 1-Bromo-5-(1-bromoethyl)-2,4-difluorobenzene involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in electrophilic aromatic substitution reactions, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating effects of the bromine atoms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with structurally analogous halogenated benzene derivatives, focusing on molecular structure, synthesis, properties, and applications.

Substitution Pattern and Molecular Features

Target Compound :

- Structure : 1-Bromo-5-(1-bromoethyl)-2,4-difluorobenzene

- Molecular Formula : C₈H₆Br₂F₂

- Key Features : Two bromine atoms (aromatic and aliphatic), two fluorine atoms at positions 2 and 4.

Similar Compounds :

1-Bromo-5-(1-bromo-2,2,2-trifluoroethyl)-2,3-difluorobenzene (C122)

- Structure : Trifluoroethyl group at position 5; fluorine at positions 2 and 3 .

- Key Differences : The trifluoroethyl group introduces stronger electron-withdrawing effects compared to the bromoethyl group, altering reactivity.

- Synthesis : Achieved in 64% yield via multistep halogenation, isolated as a pale yellow oil .

1-(1-Bromoethyl)-4-fluorobenzene

- Structure : Single fluorine at position 4; bromoethyl group at position 1 .

- Molecular Formula : C₈H₈BrF (MW = 203.05).

- Key Differences : Simpler structure with fewer halogen substituents, reducing steric hindrance and electronic complexity.

1-[(2-Bromoethyl)sulfanyl]-2,4-difluorobenzene Structure: Sulfur atom bridges bromoethyl and difluorobenzene . Molecular Formula: C₈H₇BrF₂S (MW = 253.11).

5-Bromo-2-(1-bromoethyl)-1,3-difluorobenzene

Physicochemical Properties and Hazards

*Predicted based on similar brominated compounds.

Biological Activity

1-Bromo-5-(1-bromoethyl)-2,4-difluorobenzene is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a difluorobenzene ring substituted with bromine and a bromoethyl group. The presence of halogens (bromine and fluorine) significantly influences its chemical reactivity and biological interactions.

Biological Activity Overview

Research has indicated that 1-Bromo-5-(1-bromoethyl)-2,4-difluorobenzene exhibits various biological activities, particularly in the fields of antimicrobial and anticancer properties. The compound has been studied for its potential as an intermediate in drug synthesis, particularly in enhancing the efficacy of chemotherapeutic agents by modulating multidrug resistance mechanisms.

Anticancer Properties

- Mechanism of Action : The compound is believed to interact with cellular targets such as proteins involved in drug resistance. It can inhibit multidrug resistant proteins, thereby enhancing the cytotoxic effects of conventional chemotherapeutics.

- Case Studies : Research shows that structural modifications can significantly alter the interaction profiles and biological effects of similar compounds. For example, studies have demonstrated that 1-Bromo-5-(1-bromoethyl)-2,4-difluorobenzene can enhance the effectiveness of existing cancer therapies by overcoming resistance mechanisms.

Antimicrobial Activity

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Anticancer | Inhibition of multidrug resistance proteins | |

| Antimicrobial | Potential interactions with microbial targets |

Synthesis and Structural Modifications

The synthesis of 1-Bromo-5-(1-bromoethyl)-2,4-difluorobenzene involves various methods that allow for structural modifications. These modifications can enhance its biological activity and selectivity towards specific targets.

Table 2: Synthesis Methods

| Method | Description |

|---|---|

| Halogenation | Introduction of bromine and fluorine substituents |

| Alkylation | Addition of bromoethyl group |

| Coupling Reactions | Formation of complex structures for enhanced activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.